HDAC6 Inhibitory Potency: Class-Level Inference from Patent-Disclosed Pyrimidinone Acetamides
A structurally related series of pyrimidinone-based acetamides disclosed in WO2021067859 demonstrates sub-nanomolar HDAC6 inhibition, with Compound I-21 achieving an IC50 of 0.601 nM in a luminescent HDAC-Glo assay [1]. Although a direct head-to-head measurement for the target compound is not publicly available, the retention of the critical 4-isopropyl-6-oxopyrimidin-1(6H)-yl pharmacophore suggests it occupies the same HDAC6 catalytic tunnel. The 2-(4-fluorophenoxy)ethyl substituent is predicted to extend toward the solvent-exposed rim, potentially offering differentiated selectivity over HDAC1/2/3 compared to the pyridin-4-yl or 4-fluorobenzyl analogs.
| Evidence Dimension | HDAC6 inhibitory activity |
|---|---|
| Target Compound Data | Not directly tested in published assay |
| Comparator Or Baseline | WO2021067859 Compound I-21: IC50 = 0.601 nM (HDAC6) |
| Quantified Difference | Cannot be calculated; class-level pharmacophore conservation supports sub-micromolar potential |
| Conditions | Recombinant HDAC6 (unknown origin), HDAC-Glo luminescent substrate assay |
Why This Matters
Establishes the target compound as a credible entry point for HDAC6-focused chemical biology when investigators require a 2-(4-fluorophenoxy)ethyl substitution pattern not available in the I-21 series, enabling novel SAR exploration around the solvent-exposed region.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764), WO2021067859 Compound I-21. Affinity Data: IC50 = 0.601 nM for HDAC6. https://bindingdb.org/. View Source
